molecular formula C10H18FN3O B11734931 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

Cat. No.: B11734931
M. Wt: 215.27 g/mol
InChI Key: VENUXCUVVWKYMA-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a methoxypropylamine group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Fluorine: The fluorine atom can be introduced at the 5-position of the pyrazole ring using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation: The 1 and 3 positions of the pyrazole ring are methylated using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Methoxypropylamine Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative is reacted with 3-methoxypropylamine under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, especially at the nitrogen atoms, resulting in the formation of hydrazine derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydrazine derivatives

    Substitution: Amines, thiols

Scientific Research Applications

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, thereby increasing its binding affinity. The methoxypropylamine group facilitates the compound’s penetration into cells, allowing it to reach intracellular targets. The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-fluoropyrazole: Similar structure but lacks the methoxypropylamine group.

    5-fluoro-1H-pyrazole: Lacks the methyl groups at positions 1 and 3.

    3-methoxypropylamine: Lacks the pyrazole ring and fluorine atom.

Uniqueness

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the combination of its fluorinated pyrazole ring and methoxypropylamine group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxypropylamine group improves its solubility and cellular uptake.

Properties

Molecular Formula

C10H18FN3O

Molecular Weight

215.27 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H18FN3O/c1-8-9(10(11)14(2)13-8)7-12-5-4-6-15-3/h12H,4-7H2,1-3H3

InChI Key

VENUXCUVVWKYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCCCOC)F)C

Origin of Product

United States

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